

# GSK1360707: A Technical Guide to its Norepinephrine Transporter Affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1360707 |           |
| Cat. No.:            | B1672351   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK1360707** is a triple reuptake inhibitor (TRI), a class of compounds that block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by targeting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This simultaneous action on multiple neurotransmitter systems has been a focus of research for the development of novel antidepressants and other central nervous system (CNS) therapies. This technical guide provides an in-depth overview of the norepinephrine transporter affinity of **GSK1360707**, compiling available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

# Data Presentation: Transporter Affinity of GSK1360707

The affinity of **GSK1360707** for the norepinephrine transporter, along with its affinity for the serotonin and dopamine transporters, has been characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Affinity of **GSK1360707** for Monoamine Transporters[1]



| Transporter                      | Parameter | Value (nM) |
|----------------------------------|-----------|------------|
| Norepinephrine Transporter (NET) | IC50      | 1.8        |
| Serotonin Transporter (SERT)     | IC50      | 0.7        |
| Dopamine Transporter (DAT)       | IC50      | 8.6        |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Norepinephrine Transporter Occupancy of **GSK1360707** in Baboons (PET Study)[1]

| Parameter | Value (ng/mL) |
|-----------|---------------|
| IC50      | 0.9           |

This in vivo IC50 value represents the plasma concentration of **GSK1360707** required to achieve 50% occupancy of the norepinephrine transporter in the brain, as measured by Positron Emission Tomography (PET). Notably, in vivo studies suggest a higher potency at NET than what might be predicted from the in vitro data alone, and it has been suggested that the in vitro NET IC50 estimate may be less reliable.[1]

### **Experimental Protocols**

The determination of transporter affinity and occupancy for compounds like **GSK1360707** involves a series of specialized in vitro and in vivo assays. The following sections detail the general methodologies employed in such studies.

## **In Vitro Radioligand Binding Assays**

These assays are fundamental for determining the affinity of a compound for a specific transporter.

Objective: To quantify the binding affinity (IC50) of **GSK1360707** to the human norepinephrine transporter.



#### General Protocol:

- Preparation of Transporter-Expressing Cells: A stable cell line, typically Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically engineered to express the human norepinephrine transporter (hNET).
- Membrane Preparation: The cultured cells are harvested and subjected to homogenization and centrifugation to isolate cell membranes containing the transporters.
- · Binding Assay:
  - A specific radioligand for NET, such as [3H]-Nisoxetine, is used at a fixed concentration.
  - Varying concentrations of the unlabeled test compound (GSK1360707) are added to compete with the radioligand for binding to the transporter.
  - The reaction mixture is incubated to allow binding to reach equilibrium.
  - The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of GSK1360707.

## In Vivo Positron Emission Tomography (PET) Imaging

PET imaging allows for the direct measurement of transporter occupancy in the living brain.

Objective: To determine the in vivo potency (IC50) of **GSK1360707** for NET in a living organism.

#### General Protocol:

 Radioligand Selection: A positron-emitting radioligand with high affinity and selectivity for NET, such as [11C]MRB (methylreboxetine), is chosen.[2]



- Animal Model: Non-human primates, such as baboons, are often used in preclinical PET studies due to their brain structure and physiology being more similar to humans.
- Baseline Scan: A baseline PET scan is performed on the animal to measure the initial density of available norepinephrine transporters.
- Drug Administration: GSK1360707 is administered to the animal, typically intravenously or orally.
- Post-Dosing Scans: A series of PET scans are conducted at various time points after drug administration to measure the displacement of the radioligand by GSK1360707.
- Blood Sampling: Blood samples are taken throughout the study to measure the plasma concentration of GSK1360707.
- Image Analysis: The PET images are analyzed to quantify the reduction in radioligand binding, which corresponds to the percentage of NET occupancy by **GSK1360707**.
- Data Modeling: The relationship between plasma drug concentration and transporter occupancy is modeled to calculate the in vivo IC50.

## Mandatory Visualizations Signaling Pathway

The primary mechanism of action of **GSK1360707** is the inhibition of norepinephrine reuptake. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The downstream signaling cascade is complex and involves the activation of various adrenergic receptors.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of a new norepinephrine transporter PET ligand in baboons, both in brain and peripheral organs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK1360707: A Technical Guide to its Norepinephrine Transporter Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672351#gsk1360707-norepinephrine-transporter-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com